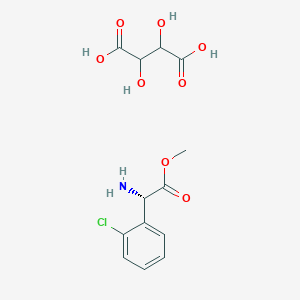

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate

Description

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate (CAS: 141109-15-1) is a chiral intermediate critical in synthesizing clopidogrel, a potent antiplatelet drug. Its molecular formula is C₉H₁₀ClNO₂·C₄H₆O₆, combining the methyl ester of 2-chlorophenylglycine with L-(+)-tartaric acid to form a diastereomeric salt . Key properties include:

- Purity: ≥95–98% (HPLC)

- Optical Rotation: +88° (post-resolution)

- Boiling Point: 270.1°C

- Application: Resolved via L-(+)-tartaric acid in methanol/acetone (1:4 v/v) at 30°C, achieving >90% yield .

This compound’s stereochemical purity (S-enantiomer) is essential for clopidogrel’s pharmacological activity, as the R-enantiomer is inactive .

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKGOSHITUHKGR-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification Reaction

Racemic 2-(2-chlorophenyl)glycine reacts with SOCl₂ in anhydrous methanol at 50–65°C for 5–6 hours. The molar ratio of 2-(2-chlorophenyl)glycine:SOCl₂:methanol is typically 1:1:1, yielding 2-(2-chlorophenyl)glycine methyl ester hydrochloride with >95% conversion. This exothermic reaction requires careful temperature control to minimize byproducts like N-acylated derivatives.

Free Base Generation

The hydrochloride salt is neutralized with sodium bicarbonate (NaHCO₃) or ammonia (NH₃) in dichloromethane (DCM) or ethyl acetate. For example, adding 10% NaHCO₃ solution to the ester hydrochloride at 25–30°C adjusts the pH to 7.0–7.5, followed by DCM extraction and drying over Na₂SO₄. This yields the free base as an oily residue, which is directly used in subsequent resolution.

Resolution Using L-(+)-Tartaric Acid

Diastereomeric Salt Formation

The racemic methyl ester is resolved using L-(+)-tartaric acid in methanol or acetone-methanol mixtures. Optimal conditions include:

-

Solvent: Methanol alone (40±2°C) or acetone:methanol (1:1 v/v).

-

Crystallization: Seeding with pure (S)-enantiomer tartrate at 40°C, followed by cooling to 33±2°C over 30 hours.

This process achieves enantiomeric excess (ee) >99% and yields 80–85% of the (S)-tartrate salt. Repeated recrystallization from methanol further enhances purity to >98.5%.

Critical Process Parameters

-

Temperature Control: Heating above 50°C during resolution risks racemization, while temperatures <30°C slow crystallization.

-

Solvent Composition: Acetone reduces tartaric acid solubility, promoting selective (S)-enantiomer crystallization.

-

Agitation: Vigorous stirring prevents localized supersaturation, which can trap the (R)-enantiomer.

Alternative Esterification Methods

Sulfuric Acid-Catalyzed Esterification

In a patent by CN101898975A, racemic 2-(2-chlorophenyl)glycine is esterified using 98% sulfuric acid in methanol at reflux for 24 hours. After neutralizing with 30% Na₂CO₃, the free base is extracted with DCM. While this method avoids SOCl₂’s corrosiveness, it requires longer reaction times and yields slightly lower purity (97–98%).

Enzymatic Hydrolysis

CN101864464B describes a chemoenzymatic approach using lipases to hydrolyze racemic methyl ester. Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer, leaving the (S)-ester with 92–95% ee. However, this method is less common industrially due to higher enzyme costs and slower reaction kinetics.

Industrial-Scale Optimization

Recycling Racemic Mixtures

Unreacted (R)-enantiomer from the resolution step is racemized by heating the mother liquor to 80–90°C in methanol with catalytic acetic acid, achieving >90% reconversion to the racemate. This reduces raw material waste and improves overall yield.

Purity Enhancement

Post-crystallization washing with chilled methanol (5–10°C) removes residual tartaric acid and (R)-enantiomer, ensuring compliance with pharmacopeial limits (<0.1% R-isomer).

Comparative Analysis of Methods

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: Produces oxo derivatives.

Reduction: Yields various amine derivatives.

Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Development

(S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate serves as a crucial intermediate in the synthesis of clopidogrel, which is widely used to prevent thrombotic events such as myocardial infarction and stroke. The compound's ability to undergo selective reactions allows for the efficient production of clopidogrel with high enantiomeric excess (ee) .

Chiral Drug Synthesis

The compound is utilized in developing other chiral drugs due to its structural properties that facilitate various chemical transformations. Its application in synthesizing optically active compounds has been documented extensively, showcasing its versatility in drug formulation .

Biochemical Studies

Research has demonstrated that (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate can be used as a model compound for studying the interactions between chiral drugs and biological systems. This includes investigations into pharmacokinetics and pharmacodynamics, which are essential for understanding drug efficacy and safety .

Case Study 1: Clopidogrel Synthesis

A notable study highlighted the synthesis of clopidogrel from (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate, achieving an ee greater than 99% through a series of chemical transformations involving acid-catalyzed reactions and subsequent purification steps. The method demonstrated not only high yield but also cost-effectiveness in large-scale production .

Case Study 2: Environmental Impact

Research into the synthesis methods of (S)-(+)-2-(2-Chlorophenyl)glycine methyl ester tartrate revealed that biocatalytic processes significantly reduce waste and energy consumption compared to traditional synthetic routes. This aligns with current trends towards sustainable chemistry practices in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Clopidogrel Ethyl Ester Analogue (Compound 6)

- Structure : Ethyl ester replaces methyl ester.

- Synthesis : Derived from ethyl glyoxylate and 2-chlorophenyl zinc bromide via a multicomponent reaction .

- Key Difference : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, influencing metabolic stability. Transesterification to the methyl ester is required for clopidogrel synthesis .

| Property | (S)-Methyl Ester Tartrate | Clopidogrel Ethyl Ester Analogue |

|---|---|---|

| Ester Group | Methyl | Ethyl |

| Reactivity | Higher | Lower |

| Metabolic Stability | Shorter half-life | Longer half-life |

| Application | Direct intermediate | Requires transesterification |

D-(+)-Methyl-α-(2-Thienylethamino)(2-Chlorophenyl)acetate Hydrochloride

- CAS : 141109-19-5

- Structure: Adds a thienylethamino group to the glycine backbone.

- Role : Intermediate in clopidogrel synthesis; introduces the thiophene moiety critical for platelet inhibition .

- Comparison: The thienylethamino substitution enhances target binding but complicates synthesis due to steric hindrance.

| Property | (S)-Methyl Ester Tartrate | Thienylethamino Derivative |

|---|---|---|

| Functional Group | Tartrate salt | Hydrochloride salt |

| Pharmacophore | Core chiral structure | Thiophene-modified |

| Synthetic Complexity | Moderate | High |

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

- (R)-Enantiomer : Inactive in clopidogrel but may serve as a synthetic impurity.

- Resolution Methods :

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Pharmacological Activity | Active (antiplatelet) | Inactive |

| Resolution Yield | 90% | <10% (discarded) |

| Optical Purity | +88° | -88° |

Salt Forms: Tartrate vs. Hydrochloride

- Tartrate Salt (CAS 141109-15-1) : Enhances crystallinity and purification efficiency .

- Hydrochloride Salt (CAS 141109-15-1) : Less common; used in early synthesis stages but prone to hygroscopicity .

| Property | Tartrate Salt | Hydrochloride Salt |

|---|---|---|

| Stability | High (crystalline) | Moderate (hygroscopic) |

| Purification | Diastereomeric resolution | Direct precipitation |

| Industrial Preference | Preferred | Limited |

Key Research Findings

Stereochemical Resolution : L-(+)-tartaric acid outperforms camphorsulfonic acid in yield and optical purity .

Ester Group Impact : Methyl esters simplify downstream transesterification steps compared to ethyl analogues .

Safety Profile : The tartrate salt exhibits moderate hazards (skin/eye irritation), necessitating handling precautions .

Biological Activity

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate is a chiral compound recognized for its significant biological activity, particularly as a precursor in the synthesis of Clopidogrel, an antiplatelet medication. This article explores its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 349.72 g/mol

- CAS Number : 141109-14-0

The compound exists as a tartrate salt, which enhances its stability and solubility, making it suitable for pharmaceutical applications .

Biological Activity Overview

(S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate exhibits various biological activities, including:

- Antiplatelet Activity : It plays a crucial role in inhibiting platelet aggregation, which is vital in preventing thromboembolic events associated with cardiovascular diseases .

- Neuroprotective Properties : Due to its structural similarity to neurotransmitters, it may have potential neuroprotective effects by crossing the blood-brain barrier .

- Enzyme Inhibition : The compound is involved in studies related to enzyme inhibition and protein-ligand interactions .

The mechanism of action primarily involves interaction with specific molecular targets:

- Inhibition of Platelet Aggregation : By targeting receptors involved in platelet activation, it prevents excessive clot formation.

- Neurotransmitter Interaction : Its structural analogies suggest potential interactions with neurotransmitter systems, influencing various neurological pathways .

Pharmacological Applications

- Clopidogrel Synthesis : As an intermediate in Clopidogrel production, its role is pivotal in developing therapies for heart disease and stroke prevention.

-

Enzyme Inhibition Studies :

- Research indicates that (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate can inhibit various enzymes linked to metabolic pathways, enhancing its therapeutic potential .

- Comparative studies show significant enzyme inhibition capabilities against acetylcholinesterase (AChE) and urease, with IC values indicating strong activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (R)-(-)-2-Chlorophenylglycine Methyl Ester Tartrate | Enantiomer of (S)-(+)-2-(2-Chlorophenyl)glycine | Different pharmacological effects due to stereochemistry |

| 2-Chlorophenylglycine | Parent compound without ester or tartrate | Limited therapeutic applications |

| Methyl 2-chlorophenylacetate | Structurally similar but different functional groups | Varies in biological activity |

The unique stereochemistry of (S)-(+)-2-(2-Chlorophenyl)glycine Methyl Ester Tartrate significantly influences its biological activity compared to its analogs .

Q & A

Advanced Research Questions

How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (software: Gaussian 16) to identify misassignments.

- Single-Crystal X-ray Diffraction : Resolve structural ambiguities by determining the absolute configuration. For tartrate salts, intermolecular hydrogen bonds with tartaric acid often stabilize the crystal lattice .

What experimental design strategies optimize reaction yield while preserving chirality?

- Design of Experiments (DoE) : Use a 3-factor Box-Behnken design to optimize:

- Temperature (25–50°C)

- Solvent polarity (ethanol/water ratios)

- Catalyst loading (0.5–2.0 mol%).

- Response Surface Modeling : Analyze interactions between factors to maximize yield (>85%) and ee (>99%) .

How do acidic/basic conditions affect the compound’s degradation kinetics?

- Degradation Studies :

- pH-Varied Stability : Incubate the compound in buffers (pH 1–13) at 37°C.

- Analytical Monitoring : Use LC-MS to quantify degradation products (e.g., glycine derivatives at pH <3, ester hydrolysis at pH >10).

- Kinetic Modeling : Fit data to first-order kinetics to calculate half-lives (e.g., t₁/₂ = 24 h at pH 7 vs. t₁/₂ = 2 h at pH 12) .

What advanced methods resolve chiral impurities in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.